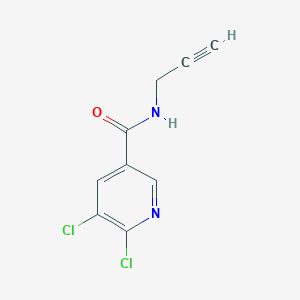![molecular formula C17H13NO3 B12508866 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with the molecular formula C17H13NO3 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyanopropenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(benzyloxy)benzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-cyanobenzoic acid.
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-aminoprop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of a cyanopropenoic acid group.
3-(4-Benzyloxyphenyl)-2-cyanoacrylamide: Similar structure with an acrylamide group instead of a cyanopropenoic acid group.
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20) |
InChI 键 |
YQASXVJGRZKXLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
![N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12508789.png)
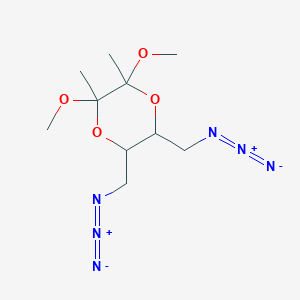
![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)
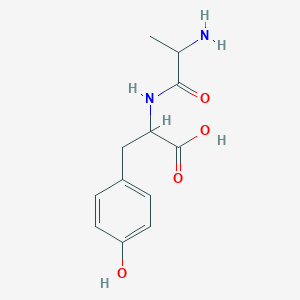
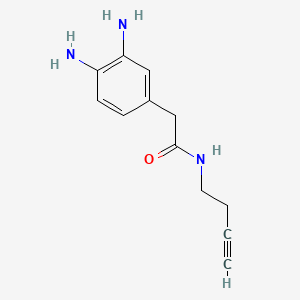
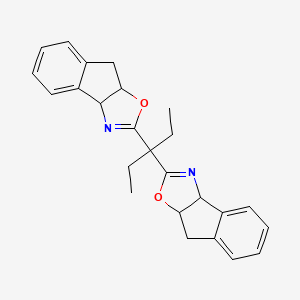
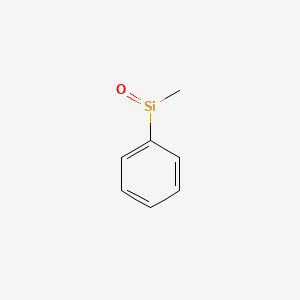

![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)
